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Compound of Interest

Compound Name: 4-Iodobenzylamine

Cat. No.: B181653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4-
Iodobenzylamine (CAS No: 39959-59-6), a compound of interest in synthetic chemistry and

drug discovery. Due to the limited availability of experimentally derived spectra in public

databases and scientific literature, this document primarily presents predicted mass

spectrometry data. While extensive searches for experimental Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy data were conducted, no specific spectra for 4-
Iodobenzylamine could be located.

Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of one or more molecules in a sample. The following table summarizes the predicted

mass spectrometry data for 4-Iodobenzylamine, including various adducts that may be

observed under different ionization conditions.
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Adduct Predicted m/z

[M+H]⁺ 233.97743

[M+Na]⁺ 255.95937

[M-H]⁻ 231.96287

[M]⁺ 232.96960

[M]⁻ 232.97070

Experimental Protocols
While specific experimental data for 4-Iodobenzylamine is not provided, the following are

generalized protocols for the spectroscopic techniques discussed. These methodologies

represent standard practices in the field for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific

frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal

standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR,

the spectrum is often proton-decoupled to simplify the signals to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as

a solution in a suitable solvent. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, such as Electrospray

Ionization (ESI) or Electron Impact (EI). In ESI-MS, the sample is dissolved in a suitable solvent

and introduced into the mass spectrometer, where it is ionized to form gaseous ions. The mass
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analyzer then separates the ions based on their mass-to-charge ratio. In EI-MS, the sample is

vaporized and bombarded with a high-energy electron beam, causing fragmentation of the

molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181653?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

